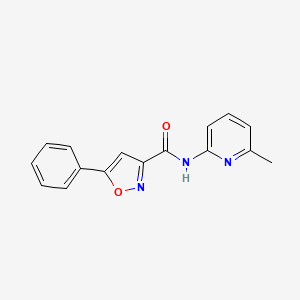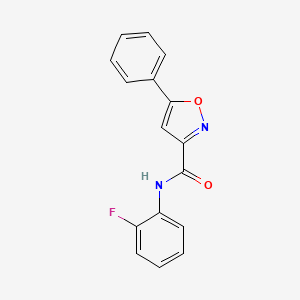![molecular formula C20H23N3O5 B11359918 N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzamide](/img/structure/B11359918.png)
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a methoxyphenyl group, a morpholine ring, and a nitrobenzamide moiety. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzamide typically involves a multi-step process. One common method starts with the reaction of 4-methoxyphenethylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with morpholine under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the nitro group can participate in redox reactions, affecting cellular signaling pathways. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Propriétés
Formule moléculaire |
C20H23N3O5 |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-4-nitrobenzamide |
InChI |
InChI=1S/C20H23N3O5/c1-27-18-8-4-15(5-9-18)19(22-10-12-28-13-11-22)14-21-20(24)16-2-6-17(7-3-16)23(25)26/h2-9,19H,10-14H2,1H3,(H,21,24) |
Clé InChI |
HERLHPMFPBYYQB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide](/img/structure/B11359835.png)
![N-(2,4-dimethoxyphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11359841.png)
![N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11359848.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11359856.png)
![5-chloro-N-(4-ethoxyphenyl)-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11359860.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11359876.png)

![4-bromo-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11359888.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11359897.png)
![N-(3-chloro-4-fluorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11359900.png)
![N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}cyclohexanecarboxamide](/img/structure/B11359908.png)
![5-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11359909.png)

![N-(4-bromo-2,6-dimethylphenyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11359917.png)
